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Compound of Interest

Compound Name: MT-7716 hydrochloride

Cat. No.: B10861031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological

characteristics of MT-7716 hydrochloride, a novel, selective, nonpeptidergic agonist for the

Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). The data and methodologies

presented herein are compiled from peer-reviewed scientific literature to support further

research and development efforts.

Core Pharmacological Attributes
MT-7716 hydrochloride is a potent and selective agonist at the NOP receptor. Its chemical

name is (R)-2-3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl-

N-methylacetamide hydrochloride hydrate.[1] In vitro studies have demonstrated its high affinity

and efficacy at human NOP receptors, with a pharmacological profile suggesting it acts as a full

agonist.[2][3] The primary mechanism of action involves the activation of NOP receptors,

leading to the modulation of neurotransmitter release, particularly GABA.[1][4]

Quantitative In Vitro Data
The following tables summarize the key quantitative parameters of MT-7716 hydrochloride's

in vitro activity.

Table 1: Receptor Binding Affinity
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Parameter Cell Line Receptor Value (nM) Reference

Ki HEK293 Human NOP 0.21 [2]

Table 2: Functional Activity (GTPγ35S Binding Assay)

Parameter Cell Line Receptor Value (nM) Efficacy Reference

EC50 HEK293 Human NOP 0.30

Similar to

N/OFQ (Full

Agonist)

[2][3]

Table 3: Electrophysiological Effects on GABAergic Transmission in Rat Central Amygdala

(CeA) Slices

Concentration (nM)
Effect on Evoked IPSP
Amplitude (% of Control)

Reference

250 78 ± 7% [4]

500 78 ± 3% [4]

1000 80 ± 3% [4]

Note: IPSP stands for Inhibitory Postsynaptic Potential.

Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.

NOP Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of MT-7716 for the human NOP receptor.

Methodology:

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human NOP

receptor are cultured under standard conditions.
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Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by

homogenization and centrifugation.

Binding Reaction: Cell membranes are incubated with a radiolabeled ligand for the NOP

receptor (e.g., [3H]N/OFQ) in the presence of varying concentrations of MT-7716.

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the

concentration of MT-7716 that inhibits 50% of the specific binding of the radioligand) using

the Cheng-Prusoff equation.

GTPγ35S Functional Assay
Objective: To determine the functional activity (EC50 and efficacy) of MT-7716 at the NOP

receptor.

Methodology:

Membrane Preparation: Membranes from HEK293 cells expressing the human NOP receptor

are prepared as described above.

Assay Buffer: Membranes are incubated in an assay buffer containing GDP, and the non-

hydrolyzable GTP analog, [35S]GTPγS.

Compound Addition: Varying concentrations of MT-7716 are added to the reaction mixture.

Incubation: The mixture is incubated to allow for receptor activation and subsequent binding

of [35S]GTPγS to the G-proteins.

Termination and Separation: The reaction is terminated, and bound [35S]GTPγS is

separated from the free form by filtration.
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Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting.

Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration

of MT-7716 that produces 50% of the maximal response) and Emax (maximal efficacy) are

determined. Efficacy is compared to that of the endogenous ligand N/OFQ.[2][3]

In Vitro Electrophysiology in Brain Slices
Objective: To characterize the effects of MT-7716 on synaptic transmission in a specific brain

region.

Methodology:

Slice Preparation: Coronal brain slices containing the central amygdala (CeA) are prepared

from male Wistar rats.[4]

Recording: Whole-cell patch-clamp recordings are made from neurons within the CeA.

Stimulation: Electrical stimulation is used to evoke inhibitory postsynaptic potentials (IPSPs).

Drug Application: MT-7716 is bath-applied to the slices at various concentrations (e.g., 100-

1000 nM).[1][4]

Data Acquisition: Changes in the amplitude of evoked IPSPs and the frequency of miniature

IPSCs (mIPSCs) are recorded and analyzed.[4][5]

Paired-Pulse Facilitation (PPF): The ratio of the amplitude of two closely spaced IPSPs is

measured to infer a presynaptic site of action. An increase in the PPF ratio suggests a

decrease in the probability of neurotransmitter release.[1][4]

Antagonist Confirmation: The specificity of the MT-7716 effect is confirmed by co-application

with a selective NOP receptor antagonist, such as [Nphe1]Nociceptin(1–13)NH2.[1][4]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of MT-7716 and a typical

experimental workflow for its in vitro characterization.
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Caption: Signaling pathway of MT-7716 at the presynaptic terminal.
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Caption: Experimental workflow for in vitro characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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